molecular formula C10H18SSi B066596 2-(Tert-butyldimethylsilyl)thiophene CAS No. 163079-25-2

2-(Tert-butyldimethylsilyl)thiophene

Cat. No. B066596
M. Wt: 198.4 g/mol
InChI Key: HDERSDBULDLBGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Tert-butyldimethylsilyl)thiophene derivatives often involves the use of tert-butyldimethylsilyl protected precursors and thiophene cores. For instance, the reaction of tert-butyldimethylsilyl protected glucal epoxide with thiophenol under specific conditions can yield distinct adducts, showcasing the versatility and reactivity of thiophene derivatives in synthetic chemistry (Walford et al., 1997).

Molecular Structure Analysis

The incorporation of the tert-butyldimethylsilyl group into the thiophene ring significantly influences the molecular structure and electronic properties of the resultant compound. For example, the structure of 2,9-bis(tert-butyldimethylsilyl)phenanthro[9,8-bc:10,1-b'c']dithiophene, a related derivative, demonstrates a rigid, high planar, and expanded π-conjugation structure, which is essential for applications in organic optoelectronic devices (Ooyama et al., 2017).

Chemical Reactions and Properties

Thiophene derivatives like 2-(Tert-butyldimethylsilyl)thiophene participate in various chemical reactions, reflecting their rich chemistry. For example, the tert-butyldimethylsilyl group can serve as a protective group in nucleophilic addition reactions, enabling selective transformations and syntheses of complex molecules (Rassu et al., 1995).

Physical Properties Analysis

The physical properties of 2-(Tert-butyldimethylsilyl)thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by the presence of the silyl group. These properties are crucial for material processing and device fabrication in the context of organic electronics and photovoltaics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical characteristics, are significantly altered by the tert-butyldimethylsilyl group. The presence of this group affects the thiophene's electron density and its interaction with other molecules, impacting its utility in various chemical reactions and applications (Ye & Wong, 1997).

Scientific Research Applications

Future Directions

“2-(Tert-butyldimethylsilyl)thiophene” is a useful research chemical . Its ability to undergo diverse functional group transformations allows researchers to access complex molecules with specific functionalities. This opens up many possibilities for future research in organic synthesis.

properties

IUPAC Name

tert-butyl-dimethyl-thiophen-2-ylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18SSi/c1-10(2,3)12(4,5)9-7-6-8-11-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDERSDBULDLBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456764
Record name 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butyldimethylsilyl)thiophene

CAS RN

163079-25-2
Record name 2-(TERT-BUTYLDIMETHYLSILYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butyldimethylsilyl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Khodr, C Mallet, JC Daigle, Z Feng… - Journal of The …, 2020 - iopscience.iop.org
In the battery industry, the performance of lithium-ion batteries operating at a high voltage is enhanced by utilizing functional additives in electrolytes to achieve higher energy densities …
Number of citations: 15 iopscience.iop.org
Z Khodr - researchgate.net
À l’époque actuelle, les batteries Li-ion occupent une place prédominante au cœur de l’innovation du monde industriel. C’est pourquoi, afin de limiter l’émission des gaz à effet de serre …
Number of citations: 3 www.researchgate.net

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